molecular formula C8H7Br2NO2 B3346621 Ethyl 2,5-dibromo-4-pyridinecarboxylate CAS No. 1214361-41-7

Ethyl 2,5-dibromo-4-pyridinecarboxylate

Cat. No.: B3346621
CAS No.: 1214361-41-7
M. Wt: 308.95 g/mol
InChI Key: MDCJXPCOMJFSHQ-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromo-4-pyridinecarboxylate is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 2,5-dibromo-4-pyridinecarboxylate typically involves the bromination of ethyl 4-pyridinecarboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions of the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 2,5-dibromo-4-pyridinecarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: It can undergo oxidation to form more oxidized derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2,5-dibromo-4-pyridinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,5-dibromo-4-pyridinecarboxylate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Ethyl 2,5-dibromo-4-pyridinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2,5-dichloro-4-pyridinecarboxylate: Similar in structure but with chlorine atoms instead of bromine.

    Ethyl 2,5-difluoro-4-pyridinecarboxylate: Similar in structure but with fluorine atoms instead of bromine.

    Ethyl 2,5-diiodo-4-pyridinecarboxylate: Similar in structure but with iodine atoms instead of bromine

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo due to the presence of bromine atoms.

Properties

IUPAC Name

ethyl 2,5-dibromopyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCJXPCOMJFSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,5-dibromoisonicotinic acid (1-1, 5 g, 17.80 mmol) and sulfuric acid (1.23 mL, 23.1 mmol) in ethanol (100 mL) was heated to reflux overnight. After reducing the volume of ethanol by rotary evaporation to approximately ¼ of it's original volume, the crude reaction mixture was partitioned between 2M sodium carbonate solution and EtOAc, separating layers and washing the organic layer with saturated sodium bicarbonate solution and brine. This solution was dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes) to afford the product (1-2) as a dark oil. ESI+MS [M]+C8H7Br2NO2=308.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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